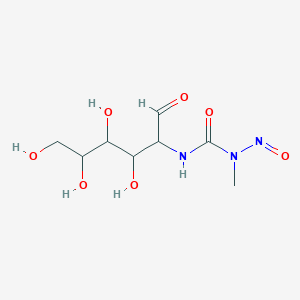
Streptozoticin
Overview
Description
Streptozotocin, also known as streptozocin, is a naturally occurring alkylating antineoplastic agent. It is particularly toxic to the insulin-producing beta cells of the pancreas in mammals. This compound is used in medicine for treating certain cancers of the islets of Langerhans and is also widely used in scientific research to induce diabetes in experimental animals .
Preparation Methods
Synthetic Routes and Reaction Conditions
Streptozotocin is synthesized from a strain of the soil microbe Streptomyces achromogenes. The synthetic route involves the fermentation of this microorganism, followed by extraction and purification processes. The compound is then crystallized to obtain the final product .
Industrial Production Methods
In industrial settings, the production of streptozotocin involves large-scale fermentation of Streptomyces achromogenes. The fermentation broth is subjected to various extraction and purification steps, including solvent extraction, precipitation, and crystallization, to isolate and purify streptozotocin .
Chemical Reactions Analysis
Types of Reactions
Streptozotocin undergoes several types of chemical reactions, including:
Oxidation: Streptozotocin can be oxidized to form various oxidative products.
Reduction: It can also undergo reduction reactions under specific conditions.
Substitution: Streptozotocin can participate in substitution reactions, particularly nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of streptozotocin, which can have different biological activities and properties .
Scientific Research Applications
Streptozotocin has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: Streptozotocin is used to study the effects of beta-cell destruction and to induce diabetes in experimental animals.
Medicine: It is used in the treatment of metastatic cancer of the pancreatic islet cells. .
Mechanism of Action
Streptozotocin is a glucosamine-nitrosourea compound. It exerts its effects by causing damage to the DNA of cells. This DNA damage induces the activation of poly(ADP-ribose) polymerase (PARP), which is likely more important for diabetes induction than the DNA damage itself. Streptozotocin is similar enough to glucose to be transported into the cell by the glucose transport protein GLUT2, but it is not recognized by other glucose transporters. This explains its relative toxicity to beta cells, which have relatively high levels of GLUT2 .
Comparison with Similar Compounds
Streptozotocin is unique among similar compounds due to its specific toxicity to insulin-producing beta cells. Similar compounds include:
Alloxan: Another diabetogenic chemical that induces diabetes by generating reactive oxygen species.
Nitrosoureas: A class of alkylating agents that includes streptozotocin and other compounds with similar mechanisms of action
Streptozotocin stands out due to its dual role as both an antineoplastic agent and a tool for diabetes research.
Properties
IUPAC Name |
1-methyl-1-nitroso-3-(3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O7/c1-11(10-18)8(17)9-4(2-12)6(15)7(16)5(14)3-13/h2,4-7,13-16H,3H2,1H3,(H,9,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGRCPNMCOXLKFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)NC(C=O)C(C(C(CO)O)O)O)N=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18883-66-4 | |
| Record name | streptozocin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37917 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


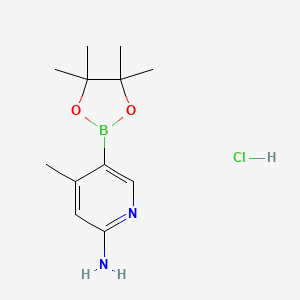
![4-[2-(Pyridin-4-yl)ethenyl]phenol](/img/structure/B7979473.png)

![2-[2-(Furan-2-yl)-2-oxoethylidene]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B7979494.png)

![2-methyl-2,5,6,7,8,9-hexahydro-3H-[1,2,4]triazolo[4,3-d][1,4]diazepin-3-one](/img/structure/B7979523.png)
![(1S,5S,7R)-10,10-dimethyl-3lambda6-thia-4-azatricyclo[5.2.1.0,1,5]decane-3,3-dione](/img/structure/B7979526.png)
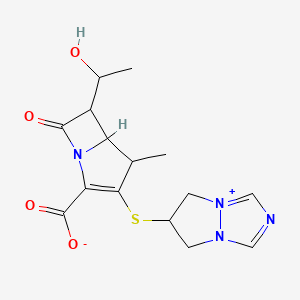
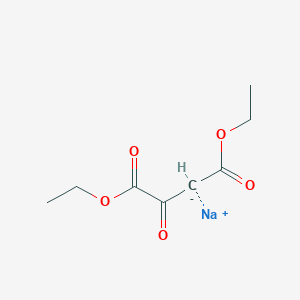
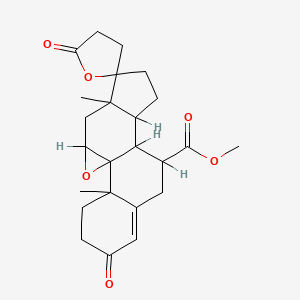

![3-(3-Hydroxy-4-methoxyphenyl)-1-[2-hydroxy-6-methoxy-4-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxyphenyl]prop-2-en-1-one](/img/structure/B7979548.png)
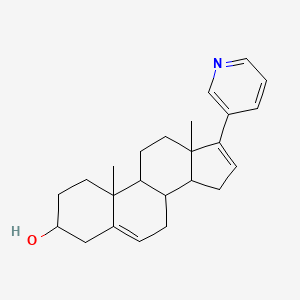
![(R)-N-[5-(2-Bromo-1-hydroxyethyl)-2-(phenylmethoxy)phenyl]formamide](/img/structure/B7979557.png)
